N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with various aromatic aldehydes. One common method is the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another method involves the use of microwave irradiation and one-pot multicomponent reactions to achieve the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale synthetic pathways that are optimized for yield and efficiency. Techniques such as molecular hybridization, diazo-coupling, and Biginelli reaction are commonly used . These methods allow for the production of benzothiazole derivatives in significant quantities, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine, ethanol, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, these compounds may interact with other cellular targets, such as proteins involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide include:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzothiazole and thiazole rings, which may confer distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H14N4OS2
- Molecular Weight : 342.45 g/mol
This structure includes a benzothiazole moiety and a thiazole ring, which are critical for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It appears to inhibit bacterial cell wall synthesis, disrupting the integrity of bacterial membranes and leading to cell lysis.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. This inhibition can potentially reduce inflammation in various disease models.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Biological Activity | Tested Model/Method | Findings |
---|---|---|
Antibacterial | Agar diffusion method | Inhibited growth of E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
Antifungal | Broth microdilution | Showed activity against Candida albicans with an MIC of 25 µg/mL. |
Anti-inflammatory | COX inhibition assay | Reduced COX-2 activity by 70% at 50 µM concentration. |
Anticancer | MTT assay on HeLa cells | Induced apoptosis with an IC50 of 30 µM after 48 hours of treatment. |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results demonstrated that this compound significantly inhibited both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
In an experimental model of arthritis, researchers found that administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory conditions.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4OS2/c19-9-11-5-7-12(8-6-11)16(23)22-18-21-14(10-24-18)17-20-13-3-1-2-4-15(13)25-17/h1-8,10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBSATUTXAGZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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